molecular formula C18H36O2.C6H15NO2<br>C24H51NO4 B14360210 1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid CAS No. 93920-27-5

1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid

Cat. No.: B14360210
CAS No.: 93920-27-5
M. Wt: 417.7 g/mol
InChI Key: JCYUOONTSJDBNQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid is a compound that combines an amino alcohol and a fatty acid. The amino alcohol component, 1-(2-Hydroxypropylamino)propan-2-ol, is known for its applications in various chemical reactions and biological processes. The fatty acid component, 16-methylheptadecanoic acid, is a branched-chain fatty acid that is often found in natural sources such as dairy products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropylamino)propan-2-ol typically involves the reaction of propylene oxide with isopropylamine under controlled conditions. This reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the epoxide ring and the subsequent formation of the amino alcohol.

For the synthesis of 16-methylheptadecanoic acid, a common method involves the hydrogenation of 16-methylheptadecenoic acid. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is also employed to isolate and purify the final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

16-methylheptadecanoic acid can participate in:

    Esterification: Reacting with alcohols to form esters.

    Amidation: Reacting with amines to form amides.

    Hydrogenation: Further reduction to form saturated fatty acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and influencing various biochemical pathways.

16-methylheptadecanoic acid exerts its effects by integrating into cellular membranes and influencing membrane fluidity and function. It can also act as a signaling molecule, modulating the activity of enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxypropylamino)propan-2-ol include:

    2-Amino-2-methyl-1-propanol: Another amino alcohol with similar reactivity.

    3-Amino-1-propanol: A simpler amino alcohol with fewer carbon atoms.

Similar compounds to 16-methylheptadecanoic acid include:

    Palmitic acid: A straight-chain saturated fatty acid.

    Stearic acid: Another straight-chain saturated fatty acid with a longer carbon chain.

The uniqueness of 1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid lies in its combination of an amino alcohol and a branched-chain fatty acid, providing distinct chemical and biological properties that are not found in the individual components.

Properties

CAS No.

93920-27-5

Molecular Formula

C18H36O2.C6H15NO2
C24H51NO4

Molecular Weight

417.7 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2.C6H15NO2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-5(8)3-7-4-6(2)9/h17H,3-16H2,1-2H3,(H,19,20);5-9H,3-4H2,1-2H3

InChI Key

JCYUOONTSJDBNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Origin of Product

United States

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